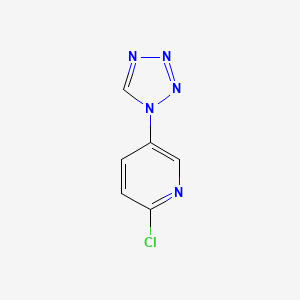

2-chloro-5-(1H-tetrazol-1-yl)pyridine

Descripción general

Descripción

“2-chloro-5-(1H-tetrazol-1-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It has a molecular weight of 181.58 .

Synthesis Analysis

The synthesis of compounds similar to “2-chloro-5-(1H-tetrazol-1-yl)pyridine” often involves reactions of 2-amino pyridine derivatives with various aromatic acid chlorides and sodium azide . Another method involves the treatment of the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile for 6 hours .Molecular Structure Analysis

The molecular structure of “2-chloro-5-(1H-tetrazol-1-yl)pyridine” includes a pyridine ring substituted with a chlorine atom and a tetrazole ring .Aplicaciones Científicas De Investigación

Click Chemistry

Tetrazole and its derivatives, including 2-chloro-5-(1H-tetrazol-1-yl)pyridine, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Antibacterial Studies

Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, which could include 2-chloro-5-(1H-tetrazol-1-yl)pyridine, have been designed, synthesized, and analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae .

Angiotensin Converting Enzyme Inhibition

Compounds including 2-chloro-5-(1H-tetrazol-1-yl)pyridine have been subjected to docking (against AT 1 receptor protein enzyme in complex with Lisinopril), in vitro angiotensin converting enzyme inhibition .

Anti-Inflammatory Screening

These compounds have also been used in anti-inflammatory screening through egg albumin denaturation inhibition and red blood cell membrane stabilization assay .

Antifungal Activity

Tetrazole and its derivatives have a wide spectrum of biological activities including antifungal activity .

Treatment of Hypertension

The biphenyl derivative (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine (1) is an important motif in several drug intermediates and drugs such as valsartan (2), losartan (3), and A-81988 (4), which are used as selective antagonists of nonpeptide angiotensin II type 1 (AT 1) receptors for treatment of hypertension .

Control of Heart-Related Ailments

These compounds are ultimately used for controlling associated heart-related ailments such as coronary heart disease and stroke .

Antitubercular Activity

Literature survey reveals that tetrazole and its derivatives have antitubercular activity .

Propiedades

IUPAC Name |

2-chloro-5-(tetrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-6-2-1-5(3-8-6)12-4-9-10-11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZWMMUWCIJSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N2C=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

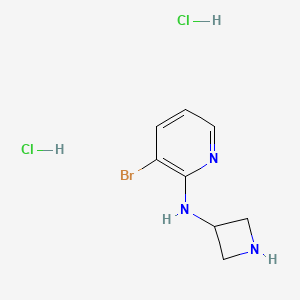

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)